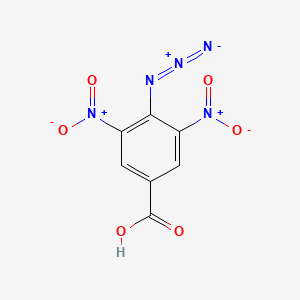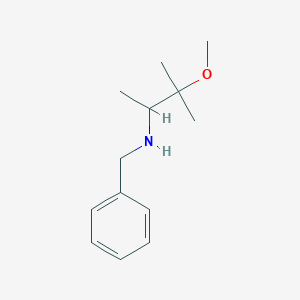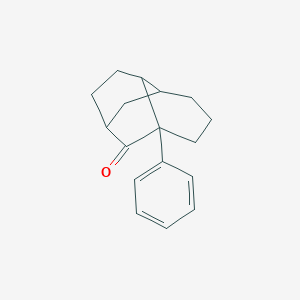
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the ring system through cyclization of linear precursors.
Hydrogenation: Addition of hydrogen to unsaturated bonds to form the octahydro structure.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparación Con Compuestos Similares
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar ring structures or functional groups.
Uniqueness: Unique structural features or reactivity that distinguish it from other compounds.
Conclusion
While detailed information on this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will be essential for obtaining accurate and comprehensive information on this compound.
Propiedades
Número CAS |
63325-40-6 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
3-phenyltricyclo[5.3.1.03,8]undecan-2-one |
InChI |
InChI=1S/C17H20O/c18-16-13-8-9-15-12(11-13)5-4-10-17(15,16)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2 |
Clave InChI |
FTMKUFRFBMFEHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CCC2C(C1)(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


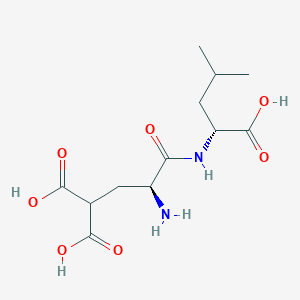
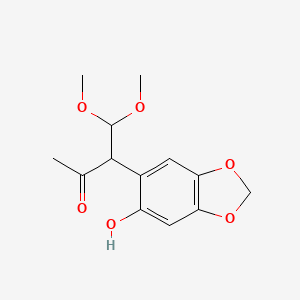
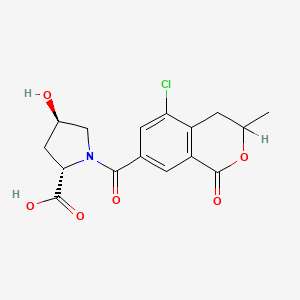
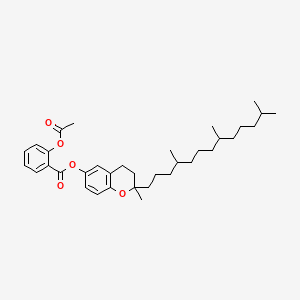


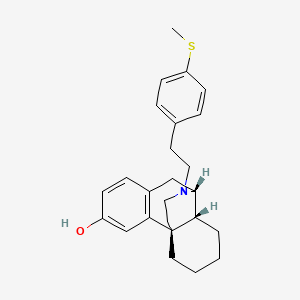
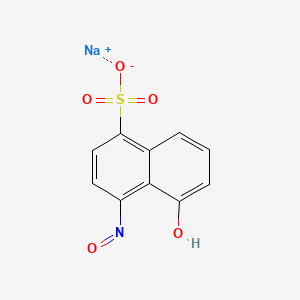
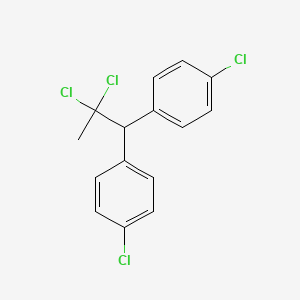
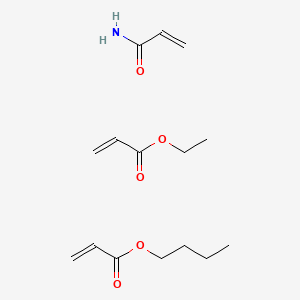

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
